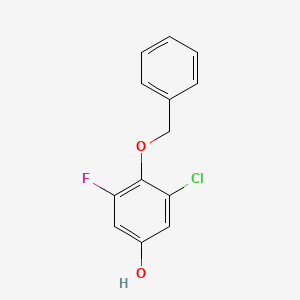

4-(Benzyloxy)-3-chloro-5-fluorophenol

説明

Synthesis Analysis

The synthesis of compounds similar to “4-(Benzyloxy)-3-chloro-5-fluorophenol” has been reported in the literature. For instance, Schiff base ligands were synthesized by the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . Another study reports on the reactions of bromonium ions with acceptor olefins, which could be relevant to understanding the reactivity of the compound .Molecular Structure Analysis

The molecular structure of “4-(Benzyloxy)-3-chloro-5-fluorophenol” can be analyzed using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, and elemental analysis . The structure of similar compounds suggests that the Schiff base ligands coordinate via nitrogen of azomethine and deprotonated phenolic oxygen atoms .Chemical Reactions Analysis

The reactivity of compounds similar to “4-(Benzyloxy)-3-chloro-5-fluorophenol” can be quite diverse. One paper discusses the application of pyridine derivatives for the removal of metal ions from aqueous solutions, indicating their potential use in complexation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Benzyloxy)-3-chloro-5-fluorophenol” are influenced by their molecular structure. For instance, polyimides derived from pyridine-containing monomers exhibit exceptional thermal and thermooxidative stability.科学的研究の応用

Radiosynthesis Precursors

4-(Benzyloxy)-3-chloro-5-fluorophenol has shown effectiveness as a precursor in the radiosynthesis of complex molecules, particularly in the context of PET imaging. A study by Helfer et al. (2013) demonstrated that bis(4-benzyloxyphenyl)iodonium salts, which are structurally related to 4-(Benzyloxy)-3-chloro-5-fluorophenol, are highly effective labeling precursors for the radiosynthesis of 4-[18F]fluorophenol. This compound is an important intermediate for constructing more complex molecules that contain a 4-[18F]fluorophenoxy moiety, a group pertinent in PET imaging agents. The synthesis process achieved an overall radiochemical yield (RCY) of 43 ± 12% using conventional heating and 52 ± 3% using microwave heating, indicating the potential of this compound in synthesizing medically relevant radiolabeled compounds (Helfer et al., 2013).

Fluorescent Probes for Sensing Applications

In another domain, compounds structurally similar to 4-(Benzyloxy)-3-chloro-5-fluorophenol have been applied in the development of fluorescent probes. Tanaka et al. (2001) explored the use of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analog, which they synthesized from related compounds. These fluorophores exhibited high sensitivity to pH changes and selectively sensed metal cations like magnesium and zinc, showcasing their potential in creating fluorescent probes for bioimaging and metal ion detection (Tanaka et al., 2001).

Anaerobic Transformation Studies

The fluorinated analogs of phenol, which share structural similarities with 4-(Benzyloxy)-3-chloro-5-fluorophenol, have been utilized to investigate the anaerobic transformation of phenol to benzoate. Genthner et al. (1989) used isomeric fluorophenols to study this transformation by a phenol-degrading consortium, indicating the role of these compounds in understanding biochemical pathways and environmental biodegradation processes (Genthner et al., 1989).

Synthesis of Biologically Active Molecules

The fluorophenyl and benzyloxyphenyl groups, as seen in 4-(Benzyloxy)-3-chloro-5-fluorophenol, have been recognized as pharmacophores, key components in the synthesis of biologically active molecules. Holla et al. (2003) highlighted their role in synthesizing new molecules with potential antibacterial properties, underlining the importance of these groups in medicinal chemistry and drug development (Holla et al., 2003).

Safety And Hazards

特性

IUPAC Name |

3-chloro-5-fluoro-4-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFO2/c14-11-6-10(16)7-12(15)13(11)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAOFURKSGJYOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-3-chloro-5-fluorophenol | |

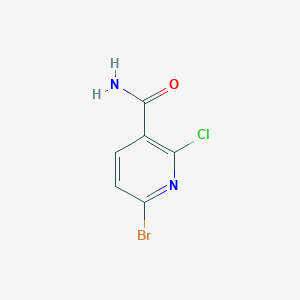

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

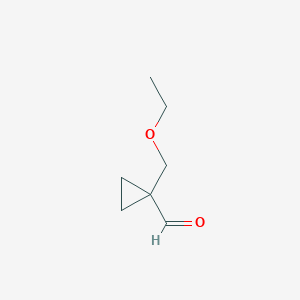

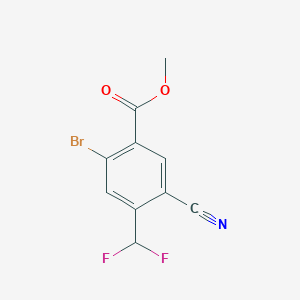

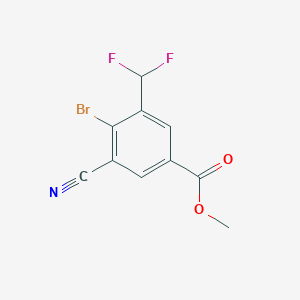

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B1448901.png)

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B1448902.png)

![7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1448920.png)